3-Bromo-4-ethylpyridin-2-amine
Description
Significance of Pyridine (B92270) Scaffolds as Fundamental Building Blocks in Advanced Organic Synthesis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in both natural products and synthetic molecules. fujifilm.com Its unique electronic properties, including its aromaticity and the electron-withdrawing nature of the nitrogen atom, impart a distinct reactivity profile compared to its carbocyclic analog, benzene (B151609). fujifilm.comsigmaaldrich.com The nitrogen atom's basicity and ability to participate in hydrogen bonding also enhance the aqueous solubility of molecules containing this moiety, a desirable characteristic for biologically active compounds. bldpharm.com
Pyridine derivatives are integral to a vast array of pharmaceuticals, including anti-inflammatory agents, antihistamines, and anticancer drugs. sigmaaldrich.com They also play a crucial role in the agrochemical industry as active components in herbicides, insecticides, and fungicides. sigmaaldrich.com The versatility of the pyridine scaffold stems from its amenability to various functionalization reactions, such as electrophilic and nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions, which allow for the precise installation of diverse functional groups. fujifilm.comsigmaaldrich.com This adaptability has solidified the pyridine ring's status as a "privileged scaffold" in medicinal chemistry and a fundamental building block in the broader field of advanced organic synthesis. chemicalbook.com
Overview of Functionalized Pyridinamines in Chemical Methodologies
The introduction of an amine group to the pyridine ring to form a pyridinamine further enhances the synthetic utility of this scaffold. The amino group can act as a nucleophile, a directing group for electrophilic substitution, or a ligand for metal catalysts. The presence of both the ring nitrogen and the exocyclic amine provides multiple sites for chemical modification.
Functionalized pyridinamines are key precursors in a variety of chemical methodologies. For instance, they are instrumental in the construction of fused heterocyclic systems and can undergo reactions such as diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents. google.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are routinely employed with halogenated pyridinamines to form new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational for building the complex molecular frameworks required for modern drug discovery and materials science. The strategic functionalization of the pyridine ring, often through halogenation, is crucial for enabling these powerful cross-coupling methodologies. chemsrc.com
Research Trajectory and Scope Pertaining to 3-Bromo-4-ethylpyridin-2-amine and Structurally Related Analogs
The specific compound, this compound, is a member of the halogenated and alkylated pyridinamine family. While detailed research specifically on this molecule is not extensively published, its structure suggests significant potential as a synthetic intermediate. Its CAS number is 1381938-68-6. fujifilm.comsigmaaldrich.combldpharm.com The bromine atom at the 3-position, the ethyl group at the 4-position, and the amine group at the 2-position create a unique substitution pattern that can be exploited for regioselective synthesis.
The research trajectory for compounds of this type generally involves their use as building blocks. The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the C3 position. The amino group can be a site for N-alkylation, acylation, or used to direct further functionalization of the pyridine ring.
The study of structurally related analogs provides insight into the potential reactivity and applications of this compound. For example, the synthesis of the related compound 5-Bromo-3-ethylpyridin-2-amine is typically achieved through the bromination of 3-ethylpyridin-2-amine. This suggests a likely synthetic route to this compound would involve the bromination of 4-ethylpyridin-2-amine. google.comsynblock.com Furthermore, compounds like 5-Bromo-3-ethylpyridin-2-amine are known to participate in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, indicating a similar reactivity profile for this compound.
The table below presents a comparison of this compound with some of its structurally related analogs, highlighting their key features and applications as reported in the chemical literature.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Reported Applications/Research Interest |
| This compound | 1381938-68-6 | C₇H₉BrN₂ | Bromo at C3, Ethyl at C4, Amine at C2 | Synthetic Intermediate |
| 5-Bromo-3-ethylpyridin-2-amine | 1037253-14-7 | C₇H₉BrN₂ | Bromo at C5, Ethyl at C3, Amine at C2 | Intermediate for pharmaceuticals and agrochemicals. |
| 6-Bromo-4-ethylpyridin-2-amine | 80304-33-2 | C₇H₉BrN₂ | Bromo at C6, Ethyl at C4, Amine at C2 | Research chemical. bldpharm.com |
| 6-Bromo-4-ethylpyridin-3-amine | 929617-29-8 | C₇H₉BrN₂ | Bromo at C6, Ethyl at C4, Amine at C3 | Research chemical. |
| 3-Bromo-4-pyridinamine | 13534-98-0 | C₅H₅BrN₂ | Bromo at C3, Amine at C4 | Synthetic Intermediate. chemsrc.com |
The collective research on these and other related pyridinamines indicates a clear trajectory towards their use as versatile synthons for constructing complex, functional molecules. The specific substitution pattern of this compound makes it a potentially valuable, yet underexplored, tool in the arsenal (B13267) of the synthetic organic chemist.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-ethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHCRAZAAJBEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 4 Ethylpyridin 2 Amine and Its Derivatives
Precursor-Based Synthetic Routes
The most common approaches to synthesizing 3-Bromo-4-ethylpyridin-2-amine involve a stepwise functionalization of a pyridine (B92270) precursor. This typically includes the regioselective bromination of an appropriately substituted ethylpyridin-2-amine or the ethylation of a bromopyridin-2-amine.
Regioselective Bromination of Ethylpyridin-2-amines
The introduction of a bromine atom onto the pyridine ring is a critical step, governed by the principles of electrophilic aromatic substitution. The position of the bromine is directed by the existing substituents on the ring. For a precursor like 4-ethylpyridin-2-amine, the activating, ortho-, para-directing amino group (-NH₂) and the weakly activating, ortho-, para-directing ethyl group (-CH₂CH₃) influence the position of bromination. The amino group at position 2 strongly directs electrophiles to positions 3 and 5.
The choice of brominating agent and solvent is crucial for achieving high regioselectivity and yield. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings, including aminopyridines. manac-inc.co.jp It is favored over molecular bromine (Br₂) because it provides a low, constant concentration of Br₂, which helps to minimize side reactions like over-bromination. guidechem.commasterorganicchemistry.com The reaction is often performed in various solvents, with the polarity of the solvent sometimes influencing the regioselectivity of the bromination. manac-inc.co.jp
A typical procedure involves dissolving the 2-amino-4-ethylpyridine (B14419) in a suitable solvent and adding the brominating agent, often at reduced temperatures to control the reaction's exothermicity and improve selectivity. For instance, a method for the synthesis of the related 2-Amino-5-bromo-4-methylpyridine involves dissolving 2-Amino-4-methylpyridine in DMF under ice bath conditions and adding a solution of NBS. guidechem.com This method claims a high yield of the 5-bromo product without the formation of 3-bromo or 3,5-dibromo byproducts. guidechem.com
Interactive Data Table: Brominating Agents and Conditions
| Brominating Agent | Solvent(s) | Typical Conditions | Key Advantages |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM), Acetonitrile, DMF | 0°C to room temperature | Provides a low concentration of Br₂, minimizing over-bromination; solid, easy to handle. guidechem.commasterorganicchemistry.com |
| Bromine (Br₂) | Acetic Acid, Dichloromethane (DCM) | Often requires a catalyst or specific conditions | Potent brominating agent. |
| Copper(II) Bromide (CuBr₂) | Acetonitrile, with an activating agent | Elevated temperatures | Can be used for specific applications. nih.gov |
In electrophilic aromatic substitution on a pyridine ring, the existing substituents play a directing role. The 2-amino group is a strong activating group and directs incoming electrophiles primarily to the para-position (C5) and ortho-position (C3). The ethyl group at C4 is a weak activating group, also directing to its ortho positions (C3 and C5).
The combined effect of the 2-amino and 4-ethyl groups synergistically directs the incoming bromine electrophile to the C3 and C5 positions. However, the C5 position is generally favored due to reduced steric hindrance compared to the C3 position, which is situated between the two existing substituents. Therefore, the bromination of 4-ethylpyridin-2-amine is expected to yield primarily 5-bromo-4-ethylpyridin-2-amine (B1374302) and this compound. The precise ratio of these isomers can be influenced by reaction conditions such as temperature and the specific brominating agent used. guidechem.com Controlling stoichiometry is also critical to prevent the formation of di-brominated products like 3,5-dibromo-4-ethylpyridin-2-amine. guidechem.com
Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of bromination, green chemistry approaches focus on minimizing hazardous waste and using safer reagents and solvents. Some strategies include:
Catalyst-Free Reactions: Some protocols aim to achieve high yields and selectivity without the need for a metal or acid catalyst. scirp.org
Aqueous Systems: Using water as a solvent, where possible, is a key green chemistry principle.
Electrochemical Methods: Electrochemical bromination using bromide salts as the bromine source is a sustainable alternative to traditional reagents. acs.orgnih.govresearchgate.net This method avoids the use of corrosive and hazardous molecular bromine and can offer high selectivity with the use of directing groups. acs.orgnih.govresearchgate.net
Influence of Substituent Patterns on Regioselectivity
Ethylation Strategies for Bromopyridin-2-amines
An alternative synthetic pathway to this compound is the ethylation of a suitable bromopyridin-2-amine precursor, such as 3-bromo-pyridin-2-amine. This approach falls under the category of cross-coupling reactions, where a new carbon-carbon bond is formed.
Commonly used methods include:
Suzuki Coupling: This involves the reaction of a bromo-pyridine with an ethylboronic acid or its ester in the presence of a palladium catalyst and a base.
Negishi Coupling: This method uses an organozinc reagent (e.g., ethylzinc (B8376479) chloride) and a palladium or nickel catalyst.
Stille Coupling: This involves the reaction with an organotin reagent (e.g., ethyltributyltin) catalyzed by palladium.
These cross-coupling reactions are powerful tools for introducing alkyl groups onto aromatic and heteroaromatic rings with high efficiency and selectivity. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products.
Direct Functionalization and One-Pot Approaches
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and environmental impact. core.ac.uk Research into the synthesis of polysubstituted pyridines has led to the development of multicomponent reactions. cardiff.ac.uk
For a molecule like this compound, a hypothetical one-pot approach could involve the condensation of simpler, acyclic precursors that already contain the necessary fragments. For example, a modified Bohlmann-Rahtz pyridine synthesis could potentially be adapted. core.ac.ukcardiff.ac.uk This reaction traditionally involves the condensation of an enamine with an alkynone. core.ac.ukcardiff.ac.uk By selecting appropriately substituted starting materials, it might be possible to construct the desired 3-bromo-4-ethyl-2-aminopyridine ring system in a single, regiocontrolled step.
Furthermore, tandem reactions that combine different transformations, such as a bromination followed by a cross-coupling reaction in a single pot, represent an advanced strategy. Such methods are at the forefront of synthetic efficiency and are continually being developed for complex molecule synthesis.
Tandem Cyclization/Bromination Protocols
Catalytic Advancements in Synthesis
The N-alkylation of aminopyridines is a fundamental transformation in organic synthesis. The "borrowing hydrogen" (or hydrogen autotransfer) methodology has emerged as a powerful, atom-economical strategy for this purpose. This process, often catalyzed by iridium complexes, allows for the direct coupling of amines with alcohols, producing water as the only byproduct. rsc.orgnih.gov
The catalytic cycle typically begins with the iridium catalyst temporarily "borrowing" hydrogen from the alcohol substrate to form an aldehyde intermediate and an iridium-hydride species. The aldehyde then undergoes condensation with the aminopyridine to form an imine. Finally, the iridium-hydride species transfers the hydrogen back to the imine, reducing it to the desired N-alkylated amine and regenerating the active iridium catalyst. nih.gov
This approach circumvents the need for pre-oxidizing the alcohol or using harsh alkylating agents. acs.org Iridium(III) catalysts, in combination with a base such as lithium tert-butoxide (LiOt-Bu), have been shown to be highly effective for the N-alkylation of challenging substrates like 4-bromopyridin-2-amine. acs.org The use of water as a solvent has also been explored, enhancing the green credentials of the process and in some cases leading to higher reactivity at lower temperatures. nih.govacs.org This methodology has been successfully demonstrated on a kilogram scale, highlighting its industrial potential. acs.org
As an alternative to precious metals like iridium, research has focused on developing catalysts based on more earth-abundant and less expensive metals. Cobalt has emerged as a viable catalyst for N-alkylation reactions via the borrowing hydrogen mechanism. organic-chemistry.org
Cobalt(II) catalysts, often supported by pincer-type ligands (e.g., PNP ligands), can efficiently catalyze the N-alkylation of both aromatic and aliphatic amines with alcohols. organic-chemistry.org A key advantage of some cobalt-based systems is their ability to operate under base-free conditions, which increases their functional group tolerance and sustainability. organic-chemistry.org The addition of 4 Å molecular sieves can be used to drive the reaction towards the formation of the amine product over the imine intermediate. organic-chemistry.org These cobalt catalysts have demonstrated high yields and selectivity for a broad range of substrates, offering a more economical and sustainable alternative to precious metal-based systems. organic-chemistry.org
Direct C-H amination is a highly desirable synthetic strategy as it allows for the formation of C-N bonds without the need for pre-functionalized substrates, such as halo-pyridines. nih.gov This approach offers a more atom-economical route to aminopyridine derivatives. However, the site-selective amination of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. researchgate.net
Various strategies have been developed to address this challenge. One approach involves converting the pyridine into a phosphonium (B103445) salt, which then reacts with an amine source like sodium azide (B81097) to form an iminophosphorane. nih.govacs.org This intermediate can be further transformed into an amino group. This method exhibits excellent regioselectivity, almost exclusively functionalizing the 4-position of the pyridine ring. nih.gov
Other methods rely on transition metal catalysis, where a directing group on the pyridine substrate guides the catalyst to a specific C-H bond for activation and subsequent amination. researchgate.net Palladium-catalyzed reactions, for example, have been developed for the C2-selective C-H amination of azines using O-benzoylhydroxylamines as the aminating agent. researchgate.net These advanced strategies provide powerful tools for medicinal chemists, enabling the precise installation of amino groups onto complex pyridine scaffolds. nih.govchemrxiv.org
Cobalt-Catalyzed N-Alkylation
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed reactions are a cornerstone for the functionalization of pyridine rings, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a widely employed and powerful method for the arylation of pyridine derivatives. mdpi.com This reaction typically involves the coupling of a halo-pyridine, such as this compound, with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
For instance, the coupling of 3-bromo-4-nitropyridine (B1272033) with p-toluidine (B81030) can be achieved, followed by the reduction of the nitro group to an amine. A common catalytic system for such transformations is Pd(PPh₃)₄ with a base like K₂CO₃ in a mixed solvent system such as THF/H₂O. The reaction temperature is typically maintained around 80°C. The use of bulky phosphine (B1218219) ligands, such as SPhos, has been shown to minimize byproducts from homocoupling.
Detailed research findings have demonstrated the successful synthesis of various arylated pyridine derivatives using Suzuki-Miyaura coupling. For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with different arylboronic acids using Pd(PPh₃)₄ and K₃PO₄ in a 1,4-dioxane (B91453)/water mixture has been reported to produce novel pyridine derivatives in moderate to good yields. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (2.5 mol%) | K₂CO₃ (3.0 equiv) | THF/H₂O (4:1) | 80 | 68–72 | |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good | mdpi.com |
This table presents representative conditions and should not be considered exhaustive.
Palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon bonds between pyridine rings and aryl halides. thieme-connect.de These methods are instrumental in synthesizing biaryl compounds, which are significant structural motifs in many biologically active molecules. mdpi.comthieme-connect.de The reaction involves the activation of a C-H bond in the pyridine ring or the use of a pre-functionalized pyridine, like a bromo-pyridine, to couple with an aryl halide. nih.govthieme-connect.de
The direct arylation of pyridines, where a C-H bond is directly functionalized, is an increasingly important strategy. thieme-connect.de However, the more traditional approach involves the cross-coupling of a halopyridine with an arylmetal reagent. thieme-connect.de For example, the palladium-catalyzed reaction of 2-halopyridinium salts can lead to the formation of N-alkenyl-2-pyridones. uiowa.edu
In the context of this compound, the bromine atom serves as a reactive handle for palladium-catalyzed C-C bond formation. The reaction with an aryl halide, often in the presence of a palladium catalyst and a suitable ligand, allows for the introduction of various aryl groups at the 3-position of the pyridine ring. The choice of ligand and base is critical to the success of these reactions. beilstein-journals.org
Suzuki-Miyaura Coupling for Arylation
Chemo- and Regioselective Catalysis for Complex Molecule Construction
The construction of complex molecules bearing the this compound scaffold necessitates a high degree of control over chemo- and regioselectivity. Catalytic methods are pivotal in achieving this control, allowing for the specific functionalization of the pyridine ring.
For instance, in the synthesis of proline derivatives, palladium-catalyzed C(sp³)–H arylation has been used to achieve functionalization at the 3-position of the proline ring, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org This highlights the potential for directed C-H activation to control regioselectivity.
In the context of pyridines, the inherent reactivity of the different positions on the ring can be modulated by the catalyst and directing groups. For example, palladium catalysis has been used for the C3-arylation of pyridines. beilstein-journals.org The mechanism can involve the coordination of the palladium to the pyridine nitrogen, followed by C-H activation at the C3 position. beilstein-journals.org This selective activation allows for the precise installation of functional groups, which is crucial for building complex molecular architectures.
Furthermore, iridium-catalyzed reductive activation of β,γ-unsaturated δ-lactams has been shown to produce reactive dienamine intermediates that can undergo cycloaddition reactions, leading to bridged bicyclic amine products with high stereocontrol. acs.org This type of catalytic strategy showcases the power of modern organometallic chemistry to construct complex three-dimensional structures from relatively simple starting materials.
Sustainable and Efficient Synthesis Protocols
The development of environmentally benign and efficient synthetic methods is a major focus in modern chemistry. For the synthesis of this compound and its derivatives, this translates to the exploration of aqueous phase reactions and microwave-assisted synthesis.
Aqueous Phase Reaction Development
Performing organic reactions in water is a key goal of green chemistry. escholarship.org For palladium-catalyzed cross-coupling reactions, the use of water as a solvent or co-solvent can offer several advantages, including enhanced reactivity and easier product isolation.
The Suzuki-Miyaura coupling is often compatible with aqueous conditions. For example, the use of a THF/H₂O solvent system is common. The development of water-soluble ligands and catalysts has further expanded the scope of palladium-catalyzed reactions in aqueous media. The hydroxylation of aryl halides using a palladium catalyst with a biarylphosphine ligand has been successfully carried out in a mixture of 1,4-dioxane and water. acs.org
Microwave-Assisted Synthesis Optimization
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.gov The rapid heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes.
In the context of palladium-catalyzed cross-coupling reactions, microwave assistance has been shown to be highly effective. For Suzuki-Miyaura couplings, microwave heating can achieve comparable yields to conventional heating but in a fraction of the time. For example, a microwave-assisted Suzuki coupling at 100°C for 30 minutes can provide similar yields to a conventionally heated reaction at 80°C for 12 hours.
Microwave irradiation has also been employed for other synthetic transformations involving pyridine derivatives. For example, the microwave-assisted synthesis of 3-carbaldehyde substituted imidazo[1,2-a]pyridines has been achieved in an ethanol-water medium. acs.org Furthermore, microwave-assisted deprotection steps, such as the hydrolysis of protecting groups, have been shown to proceed in high yields. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling
| Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 80 | 12 h | ~70 | |
| Microwave | 100 | 30 min | ~70 | |
| Microwave | 150 | 15 min | - | nih.gov |
Yields and conditions are representative and may vary depending on the specific substrates and reagents used. The entry from reference nih.gov did not specify a yield but demonstrates the use of high-temperature microwave synthesis.
Biocatalytic Transformations of Pyridine Derivatives
The use of biocatalysts, such as enzymes and whole-cell systems, represents a burgeoning and promising strategy for the synthesis and modification of pyridine derivatives. numberanalytics.com These methods are gaining traction due to their potential for high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical syntheses. numberanalytics.comnih.govacs.org Nature provides a rich source of biocatalysts capable of performing complex chemical transformations with high enantio- and regioselectivity. nih.govacs.org
Research into the biocatalytic transformation of pyridine derivatives has explored various enzymatic reactions, including hydroxylation, amination, reduction, and cyclization. These processes offer pathways to a diverse range of functionalized pyridines and their saturated counterparts, piperidines.
Enzymatic Hydroxylation
Hydroxylation is a critical initial step in the microbial degradation of many aromatic compounds, including pyridine derivatives. This process introduces a hydroxyl group onto the pyridine ring, which can facilitate further metabolic steps or be a desired functionalization in a synthetic context. Monooxygenases are a key class of enzymes involved in these transformations.
For instance, flavin-dependent monooxygenases have been identified that catalyze the hydroxylation of the pyridine ring. nih.gov While many such enzymes act on benzene (B151609) rings, some have been found to specifically hydroxylate pyridine derivatives, typically at the meta-position. nih.gov A notable discovery is a monocomponent FAD-dependent monooxygenase, HpaM, which uniquely catalyzes the ortho-decarboxylative hydroxylation of the pyridine ring. nih.gov This enzyme is dependent on FAD, NADH, and O2 for its activity. nih.gov
Chemo-enzymatic Dearomatization and Reduction
A powerful approach that combines chemical synthesis with biocatalysis is the chemo-enzymatic dearomatization of activated pyridines. This strategy is particularly valuable for producing stereo-enriched substituted piperidines, which are prevalent scaffolds in many pharmaceuticals. nih.govacs.org
One such method involves a one-pot cascade reaction utilizing an amine oxidase and an ene imine reductase. nih.govacs.org This dual-enzyme system can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high precision. nih.govacs.org This chemo-enzymatic approach has been successfully applied to the synthesis of key intermediates for drugs like Preclamol, OSU-6162, and Niraparib. nih.govacs.org
Whole-Cell Biocatalysis
The use of whole microbial cells as catalysts offers several advantages, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors. A notable example is the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. rsc.org This one-pot biocatalytic process provides a simpler and more sustainable alternative to multi-step organic synthesis protocols, achieving product titers of over 12 g L−1. rsc.org
Biocatalytic Amination
Transaminases are another class of enzymes that have been effectively employed in the synthesis of chiral pyridine derivatives. These enzymes can catalyze the asymmetric amination of prochiral ketones to produce enantiopure amines, which are valuable building blocks in medicinal chemistry.
A study investigating a set of transaminases for the biocatalytic amination of 1-(4-chloropyridin-2-yl)alkan-1-ones demonstrated excellent yields and high stereoselectivity for the production of the corresponding enantiopure amines. researchgate.net The presence of a chlorine atom at the C-4 position of the pyridine ring was found to enhance the reactivity of the ketone substrate. researchgate.net Evolved transaminases have shown the ability to accept even sterically hindered substrates. researchgate.net
Enzymatic Cyclization and Aromatization
In nature, the biosynthesis of certain complex natural products containing a pyridine ring, such as thiopeptides, involves enzymatic cyclization and subsequent aromatization steps. nih.govresearchgate.net The enzymes responsible, known as pyridine synthases, catalyze a formal [4+2]-cycloaddition reaction to form a six-membered nitrogenous ring, which then undergoes dehydration and leader peptide elimination to yield the final aromatized pyridine core. nih.govresearchgate.netnih.gov Understanding the mechanisms of these enzymes, including the roles of key amino acid residues, provides a foundation for their potential use as biocatalysts in the synthesis of novel macrocyclic peptides. nih.govresearchgate.net
The following table summarizes selected biocatalytic transformations of pyridine derivatives:
| Enzyme/System | Substrate(s) | Transformation | Product(s) | Key Findings |
| Monocomponent FAD-dependent monooxygenase (HpaM) | 5-Hydroxypicolinic acid, NADH, O₂ | ortho-Decarboxylative hydroxylation | 2,5-Dihydroxypyridine | FAD and NADH dependent; catalyzes hydroxylation at the ortho position. nih.gov |
| Amine oxidase / Ene imine reductase cascade | N-substituted tetrahydropyridines | Stereoselective dearomatization and reduction | Stereo-defined 3- and 3,4-substituted piperidines | Enables precise stereochemical control; applied in the synthesis of pharmaceutical precursors. nih.govacs.org |
| Recombinant microbial whole cells | 2,6-Lutidine | One-pot hydroxylation | 2,6-Bis(hydroxymethyl)pyridine | Sustainable alternative to chemical synthesis with high product titers. rsc.org |
| Transaminases | 1-(4-Chloropyridin-2-yl)alkan-1-ones | Asymmetric amination | Enantiopure (R)- and (S)-pyridylalkylamines | High conversion and enantioselectivity; substrate scope can be expanded with evolved enzymes. researchgate.net |
| Pyridine Synthase (e.g., TbtD) | Dehydroalanine-containing peptide precursors | [4+2]-Cycloaddition and aromatization | Pyridine-containing macrocyclic peptides (Thiopeptides) | A critical tyrosine residue facilitates the final aromatization step. nih.govresearchgate.net |
Chemical Reactivity and Derivatization Pathways of 3 Bromo 4 Ethylpyridin 2 Amine
Nucleophilic Substitution Reactions at the Brominated Position
The bromine atom at the C3 position of 3-Bromo-4-ethylpyridin-2-amine is susceptible to replacement by various nucleophiles, a common strategy for introducing molecular diversity. This reactivity is frequently exploited in palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Key nucleophilic substitution reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an arylboronic acid in the presence of a palladium catalyst to form biaryl derivatives. This method is a cornerstone for creating complex aromatic systems.
Buchwald-Hartwig Amination: This allows for the formation of a new carbon-nitrogen bond by reacting the bromo-substituted pyridine (B92270) with an amine, which can include primary or secondary amines, as well as other nitrogen-containing nucleophiles.
Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl group at the C3 position.
Other Nucleophilic Substitutions: The bromine atom can also be displaced by other nucleophiles such as thiols and alkoxides, further expanding the range of possible derivatives.
These reactions are fundamental in synthesizing a wide array of substituted pyridine compounds, which are important scaffolds in the development of new pharmaceuticals and agrochemicals. The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.
Table 1: Examples of Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acids | Palladium catalyst | Biaryl derivatives |
| Buchwald-Hartwig Amination | Amines, Amides | Palladium catalyst | N-Aryl amines/amides |
| Sonogashira Coupling | Terminal alkynes | Palladium/Copper catalyst | Alkynyl pyridines |
| Etherification | Alcohols/Phenols | Copper or Palladium catalyst | Aryl ethers |
| Thioetherification | Thiols | Palladium or Copper catalyst | Aryl thioethers |
Electrophilic and Radical Functionalizations of the Pyridine Ring
The pyridine ring in this compound is electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). beilstein-journals.org However, the presence of the activating amino group at the C2 position can influence the regioselectivity of such reactions. The lone pair of electrons on the nitrogen atom can also interact with Lewis acids, further deactivating the ring towards electrophiles. beilstein-journals.org
Common electrophilic substitution reactions like nitration and halogenation can be challenging. For instance, bromination of similar aminopyridine structures often requires specific reagents like N-bromosuccinimide (NBS) to control the reaction and achieve the desired regioselectivity.
Radical functionalization offers an alternative pathway for modifying the pyridine ring. These reactions can proceed under milder conditions and can be used to introduce a variety of functional groups. For example, radical C-H activation can be used to functionalize the pyridine ring at positions that are not easily accessible through other methods. beilstein-journals.org
Heterocyclic Ring Formation and Annulation Reactions
The 2-amino group and the adjacent bromine atom on the this compound scaffold are strategically positioned to participate in annulation reactions, leading to the formation of fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Imidazo[1,2-a]pyridines: These bicyclic systems are readily synthesized from 2-aminopyridines. A common method involves the reaction of the 2-aminopyridine (B139424) with an α-haloketone. sci-hub.se In the case of this compound, the initial step is the nucleophilic attack of the exocyclic amino group on the α-haloketone, followed by an intramolecular cyclization where the pyridine ring nitrogen displaces the halogen, leading to the formation of the imidazo[1,2-a]pyridine (B132010) core. sci-hub.senih.gov Various substituents can be introduced depending on the nature of the α-haloketone used. sci-hub.se Microwave-assisted and solvent-free conditions have been developed to improve the efficiency of these syntheses. sci-hub.se
Pyrazolo[1,5-a]pyridines: The synthesis of this scaffold can be achieved through a [3+2] annulation-aromatization strategy. This can involve the reaction of N-aminopyridinium ylides with α,β-unsaturated compounds in the presence of an oxidant like TEMPO. doi.org While the direct use of this compound is less commonly cited for this specific transformation, related aminopyridines are known to undergo such cyclizations. doi.org
The versatile structure of this compound also allows for its use in the synthesis of other important heterocyclic systems.
Dihydropyridopyrazines: These structures can be formed through multi-step synthetic sequences. While direct synthesis from this compound is not extensively documented, related aminopyridines can be precursors to these systems through cyclization reactions involving the amino group and another functional group introduced on the ring.
Quinoxalinones: Quinoxalinones are typically synthesized by the condensation of an o-phenylenediamine (B120857) with an α-keto acid or related derivative. researchgate.netorganic-chemistry.org While this compound is not a direct precursor, its derivatives can be. For instance, if the bromo group is replaced by an amino group and the ethyl group is modified, the resulting compound could serve as a starting material for quinoxalinone synthesis. A one-pot synthesis of 3,4-dihydroquinoxalin-2-ones has been reported involving the reduction of a nitro group to an amine followed by an in-situ intramolecular cyclization. mdpi.com
The strategic placement of functional groups on the this compound framework makes it an excellent candidate for intramolecular cyclization studies. By modifying the ethyl group or introducing a side chain at the C3 position (after substitution of the bromine), various new ring systems can be formed. These cyclizations can be triggered by different reaction conditions, including thermal, acid- or base-catalyzed, or metal-mediated processes. For example, intramolecular cyclization of an alkene with a sulfenic acid group has been studied, demonstrating the potential for forming new rings through reactions involving side chains. nih.gov
Formation of Dihydropyridopyrazines and Quinoxalinones
C-H Bond Activation and Functionalization Strategies
Direct C-H bond activation and functionalization have emerged as powerful tools in organic synthesis for their atom and step economy. For pyridine derivatives, this approach allows for the introduction of functional groups without the need for pre-functionalized starting materials.
For this compound, C-H activation can be directed to several positions:
Pyridine Ring C-H Bonds: The C5 and C6 positions of the pyridine ring are potential sites for C-H functionalization. Transition-metal catalysis, particularly with palladium, rhodium, or rare-earth metals, is often employed to achieve regioselective alkylation, arylation, or other transformations. beilstein-journals.org The directing effect of the amino group and the electronic nature of the pyridine ring play a crucial role in determining the outcome of these reactions. beilstein-journals.org
Ethyl Group C-H Bonds: The benzylic-like C-H bonds of the 4-ethyl group are also targets for functionalization. rsc.org One strategy involves the N-sulfonylation of the pyridine to increase the acidity of the picolyl protons, facilitating deprotonation and subsequent reaction with an electrophile. acs.org This method allows for the introduction of various functional groups at the benzylic position. acs.orgwisc.edu
Table 2: Summary of C-H Functionalization Strategies
| Position | Strategy | Catalyst/Reagent | Product Type |
| Pyridine Ring (C5/C6) | Transition-metal catalyzed C-H activation | Palladium, Rhodium, etc. | Alkylated/Arylated Pyridines |
| Ethyl Group (Benzylic) | N-Sulfonylation followed by deprotonation/functionalization | TfCl, Base, Electrophile | Picolyl-functionalized Pyridines |
| Ethyl Group (Benzylic) | Radical C-H chlorination followed by nucleophilic substitution | NFSI, CuCl, Nucleophile | Picolyl-functionalized Pyridines |
Reactivity with Reactive Intermediates (e.g., Pyridynes)
Pyridynes are highly reactive, neutral intermediates derived from pyridines by the formal removal of two ortho substituents. Their high reactivity makes them valuable for the construction of complex, highly substituted pyridine derivatives. nih.govscribd.com this compound can be considered both as a potential precursor to a pyridyne and as a nucleophile for trapping pyridyne intermediates.
Formation of Pyridyne from this compound:
Treatment of this compound with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), could lead to the formation of a pyridyne intermediate. Deprotonation could occur either at the C-4 position, ortho to the bromo group, or at the amino group. If deprotonation occurs at C-4, subsequent elimination of HBr would generate 4-ethyl-2-amino-3,4-pyridyne . The regiochemistry of this elimination would be directed by the positions of the hydrogen and the bromine atom.
The resulting pyridyne would be highly electrophilic and could be trapped in situ by a variety of nucleophiles or undergo cycloaddition reactions.
This compound as a Pyridyne Trapping Agent:
The exocyclic amino group of this compound possesses nucleophilic character. Therefore, it could act as a trapping agent for a pyridyne generated from another precursor molecule. For instance, in the presence of a separately generated pyridyne, such as 2,3-pyridyne, the amino group of this compound could add to the pyridyne in a nucleophilic fashion. This would result in the formation of a more complex di-pyridyl amine structure. nih.gov The regioselectivity of the addition would be governed by the electronic and steric properties of the pyridyne intermediate.
The table below outlines the potential reactivity of this compound in the context of pyridyne chemistry, based on established principles.
| Role of this compound | Reaction Partner | Potential Product |
| Pyridyne Precursor | Strong Base (e.g., LDA) | 4-Ethyl-2-amino-3,4-pyridyne |
| Nucleophilic Trapping Agent | 2,3-Pyridyne | N-(3-Bromo-4-ethylpyridin-2-yl)pyridin-2-amine or N-(3-Bromo-4-ethylpyridin-2-yl)pyridin-3-amine |
Mechanistic Investigations of 3 Bromo 4 Ethylpyridin 2 Amine Transformations
Elucidation of Reaction Pathways and Catalytic Cycles
The transformations of 3-Bromo-4-ethylpyridin-2-amine often involve complex reaction pathways, particularly in metal-catalyzed cross-coupling reactions. While specific detailed mechanistic studies exclusively for this compound are not extensively documented in the provided results, general principles of related pyridine (B92270) chemistries offer valuable insights.
A common transformation for bromo-pyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for such a reaction, adapted for this compound, would likely proceed through the following key steps:
Another potential reaction pathway is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex (a negatively charged intermediate). Subsequent elimination of the bromide ion yields the substituted product. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this type of reaction, particularly at the 2- and 4-positions. researchgate.net
In some instances, transformations can proceed through more unconventional intermediates. For example, under certain basic conditions, bromo-pyridines can undergo isomerization, potentially involving aryne intermediates, although this is less common for 3-bromopyridines. rsc.org
Determination of Regioselectivity and Stereoselectivity Control Factors
The regioselectivity and stereoselectivity of reactions involving this compound are governed by a combination of electronic and steric factors inherent to the molecule.
Directing Group Effects
The substituents on the pyridine ring play a crucial role in directing the outcome of chemical transformations.
Substituent Electronic and Steric Influences
The electronic and steric properties of the substituents have a profound impact on the reactivity and selectivity of this compound.
Electronic Influences:
Steric Influences:
The following table summarizes the expected electronic and steric influences of the substituents in this compound.
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Amino | 2 | Electron-donating, coordinating | Moderate |
| Bromo | 3 | Electron-withdrawing (inductive), leaving group | Moderate |
| Ethyl | 4 | Electron-donating | Significant |
| Pyridine N | 1 | Electron-withdrawing | - |
Role of Catalysts and Additives in Reaction Mechanisms
Catalysts and additives are pivotal in many transformations of this compound, influencing reaction rates, yields, and selectivity.
Catalysts:
Additives:
The following table provides examples of catalyst and additive systems used in reactions of related bromo-pyridines.
| Reaction Type | Catalyst | Ligand | Base/Additive |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | - | K2CO3 |
| Sonogashira | Pd(PPh3)4, CuI | - | Na2CO3 |
| Buchwald-Hartwig | Pd2(dba)3 | DavePhos | - |
| C-Sulfonylation | DMAP | - | Et3N |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are challenging due to their transient nature, but crucial for confirming mechanistic proposals.
Characterization of these intermediates often relies on a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and trapping experiments.
Computational Approaches to Mechanistic Understanding
Computational chemistry provides powerful tools to complement experimental studies of reaction mechanisms.
These computational approaches, while not yet extensively applied specifically to this compound in the available literature, represent a valuable avenue for future mechanistic investigations.
Radical vs. Closed-Shell Mechanisms
The transformation of halogenated pyridines, including this compound, can proceed through various mechanistic pathways. The predominant pathway is dictated by factors such as the substrate's electronic properties, the nature of the reagents, and the specific reaction conditions (e.g., temperature, solvent, presence of light or catalysts). The two fundamental mechanistic paradigms are closed-shell and radical pathways. While closed-shell mechanisms, such as nucleophilic aromatic substitution (SNAr), involve intermediates where all electrons are paired, radical mechanisms proceed via species with unpaired electrons.
Closed-Shell Mechanistic Pathways
For electron-deficient aromatic systems like pyridines, closed-shell mechanisms are common. The electronegative nitrogen atom in the pyridine ring lowers the electron density of the ring carbons, making them susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): This is a widely accepted closed-shell mechanism for the substitution of halides on pyridine rings. pearson.com The reaction proceeds in two main steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom. The electron-donating amino (-NH₂) and ethyl (-CH₂CH₃) groups at the C2 and C4 positions, respectively, increase the electron density of the ring, which can influence the rate and regioselectivity of the attack. The attack leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken. pearson.com
Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the bromide ion (Br⁻), which is a good leaving group.
This SNAr pathway is typical for reactions under thermal conditions with strong nucleophiles like alkoxides, amides, or thiolates. pearson.commdpi.com
Transition Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig or Goldberg aminations are powerful methods for forming C-N bonds and proceed through a closed-shell catalytic cycle. mdpi.com For this compound, such a reaction would typically involve a palladium or copper catalyst. The general mechanism involves:
Oxidative Addition: The metal center (e.g., Pd(0)) inserts into the C-Br bond.
Ligand Exchange/Coordination: The incoming amine coordinates to the metal center.
Reductive Elimination: The new C-N bond is formed, and the catalyst is regenerated in its active state.
These reactions are highly efficient but are sensitive to the choice of ligand and base. mdpi.com
Radical Mechanistic Pathways
While less common for this class of compounds under standard conditions, radical mechanisms can be initiated under specific circumstances, such as photochemical conditions, high temperatures, or in the presence of radical initiators or certain transition metals capable of single-electron transfer (SET). mit.eduresearchgate.net
Radical-Nucleophilic Aromatic Substitution (SRN1): The SRN1 mechanism is a chain reaction involving radical and radical anion intermediates.
Initiation: An electron is transferred to the this compound substrate to form a radical anion. This can be induced photochemically, electrochemically, or by a chemical reductant.
Propagation:
The radical anion fragments, losing a bromide ion to form a pyridyl radical.
This radical reacts with a nucleophile (Nu⁻) to form a new radical anion.
This new radical anion transfers its electron to a molecule of the starting material (this compound), forming the product and regenerating the initial radical anion to continue the chain.
Termination: The chain reaction is terminated by the combination of two radical species or by reaction with a radical scavenger.
Mechanistic investigations into related systems have sometimes pointed to a possible radical-mediated pathway, especially when unexpected reactivity or side products are observed. mit.edumdpi.com The use of photoredox catalysis, for instance, has made radical-mediated functionalization of heterocycles increasingly common. researchgate.net
Comparative Analysis and Distinguishing Evidence
Distinguishing between a closed-shell and a radical pathway requires specific experimental and computational studies. The following table summarizes key differences and the experimental evidence used for differentiation.
Table 1: Comparison of Mechanistic Features: Radical vs. Closed-Shell Pathways
| Feature | Closed-Shell Mechanism (e.g., SNAr) | Radical Mechanism (e.g., SRN1) | Experimental Probe |
|---|---|---|---|
| Intermediates | Ionic, closed-shell species (e.g., Meisenheimer complex). pearson.com | Radical and radical anion species. researchgate.net | Electron Paramagnetic Resonance (EPR) spectroscopy can detect paramagnetic radical intermediates. |
| Effect of Light | Generally no effect, unless the reagent is photosensitive. | Often initiated or accelerated by UV light (photo-initiation). researchgate.net | Comparing reaction rates and yields in the presence and absence of light. |
| Inhibitors | Not significantly affected by radical scavengers. | Inhibited or completely stopped by radical scavengers (e.g., TEMPO, O₂). acs.org | Addition of known radical inhibitors to the reaction mixture. |
| Solvent Effects | Highly dependent on solvent polarity to stabilize charged intermediates. | Less dependent on solvent polarity, more on the solvent's ability to support SET. | Systematic study of reaction kinetics in various solvents. |
| Byproducts | Typically predictable based on nucleophile and leaving group stability. | May produce dimeric or reduced byproducts from radical coupling. | GC-MS or LC-MS analysis of the crude reaction mixture. |
| Regioselectivity | Governed by the electronic directing effects of substituents on the ring. pearson.com | Can sometimes lead to isomer scrambling or unexpected regioselectivity. | Isolation and characterization of all isomeric products. |
Table 2: Hypothetical Reaction Conditions Favoring Each Mechanism for this compound Transformations
| Mechanism Type | Reagents & Conditions | Expected Product Example |
|---|---|---|
| Closed-Shell (SNAr) | Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH), reflux. | 3-Methoxy-4-ethylpyridin-2-amine |
| Closed-Shell (Goldberg) | Aniline, CuI, 1,10-phenanthroline, K₂CO₃, in DMF, heat. mdpi.com | N-phenyl-4-ethyl-2-aminopyridin-3-amine |
| Radical (SRN1) | Potassium tert-butoxide (t-BuOK), liquid ammonia (B1221849) (NH₃), UV irradiation. | 3-tert-butoxy-4-ethylpyridin-2-amine |
| Radical (Photoredox) | Ir or Ru-based photocatalyst, visible light, amine nucleophile, base. researchgate.net | N-substituted-4-ethyl-2-aminopyridin-3-amine |
Structural Characterization and Spectroscopic Analysis in Chemical Research
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are indispensable tools in chemical research, providing detailed information about molecular structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. For 3-Bromo-4-ethylpyridin-2-amine, ¹H and ¹³C NMR would provide unambiguous evidence for its structure and distinguish it from its isomers. rsc.org
In a ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals would confirm the arrangement of protons. The ethyl group would produce a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons due to spin-spin coupling. The two aromatic protons on the pyridine (B92270) ring would appear as distinct signals, likely doublets, in the downfield region typical for heteroaromatic compounds. The amine (–NH₂) protons would likely present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would generate a distinct signal. The chemical shifts of the pyridine ring carbons would confirm the substitution pattern, with the carbon atom bonded to the bromine (C-Br) being significantly influenced by the halogen's electronegativity. The two carbons of the ethyl group would appear in the aliphatic region of the spectrum. The use of advanced 2D NMR techniques, such as COSY and HSQC, could further confirm the connectivity between protons and carbons. researchgate.net
Table 1: Expected ¹H NMR Signals for this compound
| Proton Type | Expected Multiplicity | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| Pyridine-H (C5-H) | Doublet | Aromatic (Downfield) | Coupling with adjacent pyridine proton. |
| Pyridine-H (C6-H) | Doublet | Aromatic (Downfield) | Coupling with adjacent pyridine proton. |
| Amine (-NH₂) | Broad Singlet | Variable | Position and broadening can vary with solvent and temperature. |
| Methylene (-CH₂) | Quartet | Aliphatic (Upfield) | Coupled to the methyl group protons. |
Table 2: Expected ¹³C NMR Signals for this compound
| Carbon Type | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| C2 (C-NH₂) | Aromatic (Downfield) | Attached to the amino group. |
| C3 (C-Br) | Aromatic | Shift influenced by the attached bromine atom. |
| C4 (C-CH₂CH₃) | Aromatic (Downfield) | Attached to the ethyl group. |
| C5 | Aromatic | Pyridine ring carbon. |
| C6 | Aromatic | Pyridine ring carbon. |
| Methylene (-CH₂) | Aliphatic | Ethyl group carbon. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement for this compound, allowing for the confirmation of its molecular formula, C₇H₉BrN₂. rsc.org The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion peak ([M]⁺), with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. researchgate.net
Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule, providing valuable structural information. Expected fragmentation pathways for this compound would likely involve the loss of the bromine atom, cleavage of the ethyl group, or loss of small neutral molecules from the pyridine ring. The analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods. purdue.edu
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Description | Significance |
|---|---|---|
| [M]⁺ and [M+2]⁺ | Molecular ion peaks | Confirms molecular weight and indicates the presence of one bromine atom. |
| [M-Br]⁺ | Fragment ion | Loss of the bromine atom. |
| [M-C₂H₅]⁺ | Fragment ion | Loss of the ethyl group. |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. thermofisher.comthermofisher.com For this compound, these techniques would confirm the presence of the amine, ethyl, and substituted pyridine moieties.
The FT-IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic pyridine ring and the aliphatic ethyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net The fingerprint region (below 1600 cm⁻¹) would contain a complex pattern of peaks corresponding to C=C and C=N stretching vibrations of the pyridine ring, as well as N-H bending and C-N stretching vibrations. The C-Br stretching vibration would be expected at a lower frequency, typically in the 500-650 cm⁻¹ range.
FT-Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C-Br stretch are typically strong and easily identifiable, aiding in a comprehensive vibrational analysis. google.comresearchgate.net
Table 4: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | FT-IR | 3300 - 3500 |
| C-H Stretch (Aromatic) | FT-IR, FT-Raman | 3000 - 3100 |
| C-H Stretch (Aliphatic) | FT-IR, FT-Raman | 2850 - 2960 |
| C=C / C=N Stretch (Ring) | FT-IR, FT-Raman | 1400 - 1600 |
| N-H Bend (Amine) | FT-IR | 1590 - 1650 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While spectroscopic methods provide crucial data on molecular connectivity, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although no public crystal structure data for this compound is currently available in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC), a hypothetical analysis can be described. nih.govresearchgate.net
Analysis of Bond Lengths, Angles, and Torsion Angles
A successful single-crystal X-ray diffraction study would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planarity of the pyridine ring and provide exact values for the C-C, C-N, C-H, C-Br, and N-H bond lengths. The bond angles around the sp²-hybridized ring carbons and the sp³-hybridized ethyl carbons would be determined with high precision. Torsion angles would describe the conformation of the ethyl group relative to the plane of the pyridine ring and any potential twisting of the amino group. researchgate.net
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces. For this compound, the primary amine group is capable of acting as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Therefore, N-H···N hydrogen bonding between molecules, potentially forming dimers or chains, would be a highly anticipated feature of the crystal structure.
Spectroscopic Investigations of Molecular Dynamics and Conformation
The elucidation of the three-dimensional structure and dynamic behavior of molecules like this compound is heavily reliant on spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable data on the molecule's conformation and the electronic environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for confirming the molecular structure and substitution pattern of pyridine derivatives. Analysis of both ¹H and ¹³C NMR spectra allows for a detailed mapping of the molecule's framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide characteristic signals for the aromatic protons of the pyridine ring, the ethyl group, and the amine group. The chemical shifts of the pyridine ring protons are influenced by the electronic effects of the bromine, amino, and ethyl substituents. The amine (-NH₂) protons typically appear as a broad signal, and its chemical shift can be dependent on solvent and concentration. The ethyl group would present a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, indicative of their spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbons of the pyridine ring resonate in the typical heteroaromatic region. The carbon atom bonded to the bromine (C3) is expected to show a chemical shift influenced by the halogen's deshielding effect. The carbons of the ethyl group would appear in the aliphatic region of the spectrum.
| Predicted ¹H NMR Data for this compound | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| Pyridine-H (at C5) | 7.5 - 7.8 (d) |
| Pyridine-H (at C6) | 7.9 - 8.2 (d) |
| -NH₂ | 5.0 - 6.5 (br s) |
| -CH₂-CH₃ | 2.6 - 2.9 (q) |
| -CH₂-CH₃ | 1.1 - 1.4 (t) |
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (-NH₂) | 158 - 162 |
| C3 (-Br) | 105 - 110 |
| C4 (-CH₂CH₃) | 145 - 150 |
| C5 | 135 - 140 |
| C6 | 147 - 152 |
| -CH₂-CH₃ | 22 - 26 |
| -CH₂-CH₃ | 13 - 16 |
Note: The predicted data is based on analogous compounds and typical chemical shift ranges. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would confirm the presence of the amine and alkyl groups as well as the aromatic pyridine ring.
Key expected vibrational frequencies include:
N-H Stretching: The amine group (-NH₂) would show characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹. rsc.orggoogle.com
C-H Stretching: Aliphatic C-H stretching from the ethyl group is expected in the 2900-3000 cm⁻¹ region. researchgate.net Aromatic C-H stretching would appear above 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations corresponding to the stretching of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring are expected in the 1450-1610 cm⁻¹ region. google.com
| Predicted IR Absorption Data for this compound | |
| Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2980 |
| C=C, C=N Stretch (Aromatic Ring) | 1450 - 1610 |
Conformational and Dynamic Analysis
While standard NMR and IR provide static structural information, advanced techniques can offer insights into molecular dynamics. For this compound, key dynamic features would include the rotation of the ethyl group and the potential for intramolecular hydrogen bonding involving the amine group.
The presence of the bulky bromine atom at the 3-position and the ethyl group at the 4-position can introduce steric hindrance. This steric strain may influence the orientation of the adjacent amino group and could potentially restrict the free rotation of the C(4)-C(ethyl) bond. Temperature-dependent NMR studies could reveal information about the energy barriers to this rotation. Changes in the NMR signal shapes, such as broadening or splitting of the ethyl group's signals at low temperatures, would indicate a slowing of conformational exchange on the NMR timescale.
Computational and Theoretical Studies on 3 Bromo 4 Ethylpyridin 2 Amine and Analogous Pyridinamines
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in studying the properties of pyridinamine derivatives. tsijournals.combohrium.comekb.egrsc.orgrsc.orgresearchgate.netresearchgate.net These methods allow for the detailed investigation of molecular geometries, electronic properties, and vibrational frequencies. derpharmachemica.com DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting the properties of such organic compounds. bohrium.comekb.egderpharmachemica.com
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule. For substituted pyridines, methods like DFT and MP2 are employed to determine bond lengths, bond angles, and dihedral angles. ekb.egresearchgate.netaip.org For instance, in a study of 2,6-bis(bromo-methyl)pyridine, DFT calculations with the B3LYP functional and 6-311G(d,p) basis set were used to obtain the optimized geometry. derpharmachemica.com The presence of electron-donating groups like an amino group and an ethyl group, along with the electron-withdrawing bromine atom in 3-Bromo-4-ethylpyridin-2-amine, significantly influences the geometry and electronic distribution of the pyridine (B92270) ring. rsc.org The amino group in 2-aminopyridine (B139424) derivatives is known to adopt a pyramidal structure. rsc.org
The electronic structure of pyridinamines is characterized by the distribution of electron density, which is affected by the substituents. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring and the exocyclic amino group are key features, with the nitrogen atom generally being a site of negative charge. The interplay of the electron-donating amino and ethyl groups and the electron-withdrawing bromo group in this compound creates a unique electronic environment that dictates its chemical properties.
| Parameter | Typical Calculated Value for Substituted Pyridines | Method/Basis Set |
|---|---|---|
| C-N (ring) Bond Length | ~1.34 Å | DFT/B3LYP/6-311G(d,p) |
| C-C (ring) Bond Length | ~1.39 Å | DFT/B3LYP/6-311G(d,p) |
| C-NH2 Bond Length | ~1.38 Å | DFT/B3LYP/6-311G(d,p) |
| C-Br Bond Length | ~1.90 Å | DFT/B3LYP/6-311G(d,p) |
| CNC Bond Angle | ~117° | DFT/B3LYP/6-311G(d,p) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. derpharmachemica.comscirp.org
| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| Pyridine | -6.89 | -0.65 | 6.24 | B3LYP/6-31G(d,p) ekb.eg |
| Pyridine-NH2 | -5.98 | -0.35 | 5.63 | B3LYP/6-31G(d,p) ekb.eg |
| Pyridine-Br | -6.86 | -0.63 | 6.23 | B3LYP/6-31G(d,p) ekb.eg |
| 2-Bromo-3-hydroxy-6-methyl pyridine | - | - | 5.395 | DFT/B3LYP/6-311G(d,p) |
| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | -6.43 | -2.71 | 3.72 | B3LYP/6-311G(d,p) researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. scirp.orgwolfram.comresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). scirp.orgresearchgate.net
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino group and the region around the bromine atom might exhibit a more positive potential, indicating sites for potential nucleophilic interaction. Computational studies on similar molecules, like 2-bromo-3-hydroxy-6-methyl pyridine, have utilized MEP maps to explain the reactive nature of the compound.
Theoretical Prediction of Reactivity and Selectivity
Nucleophilicity and Electrophilicity Indices
Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. scirp.org The electrophilicity index, in particular, quantifies the ability of a species to accept electrons. nih.gov Similarly, a nucleophilicity index (N) has been developed to quantify the electron-donating ability of molecules. nih.gov
For pyridinamines, the presence of the amino group significantly enhances their nucleophilicity compared to unsubstituted pyridine. acs.org The ethyl group further contributes to this effect through its electron-donating inductive effect. The bromine atom, being electronegative, will have a counteracting effect. Theoretical calculations of these indices for this compound would provide a quantitative basis for predicting its behavior in reactions with various electrophiles and nucleophiles.
| Reactivity Index | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / (2η) | Measure of reactivity |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |
| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Propensity to donate electrons (relative to tetracyanoethylene) |
Regioselectivity Prediction in Substitution and Addition Reactions
Theoretical methods are particularly powerful in predicting the regioselectivity of chemical reactions, i.e., at which position on the molecule a reaction is most likely to occur. For aromatic systems like pyridine, this is often crucial for synthetic planning. In nucleophilic aromatic substitution (SNAr) reactions of substituted pyridines, the regioselectivity is highly sensitive to the electronic and steric effects of the substituents. wuxiapptec.com
In the case of this compound, several positions are available for substitution. The distribution of LUMO and LUMO+n orbitals can indicate the most likely sites for nucleophilic attack. wuxiapptec.com For instance, in di-substituted pyridines, theoretical calculations have been used to explain why one halogen is more reactive than another in Suzuki coupling reactions. ajrconline.org The coordination of Lewis acids to the pyridine nitrogen can also dramatically alter the regioselectivity of subsequent reactions by changing the electronic landscape of the ring. rsc.orgnih.gov For electrophilic substitution, analysis of the HOMO and local nucleophilicity indices (Fukui functions) can pinpoint the most nucleophilic carbon atom on the ring. The interplay between the activating amino and ethyl groups and the deactivating but ortho-para directing bromo group will determine the preferred site of electrophilic attack.
Computational Studies on Molecular Stability and Aromaticity
The stability and aromaticity of heterocyclic compounds are fundamental properties that dictate their chemical behavior. For pyridine derivatives, these characteristics are significantly influenced by the nature and position of substituents on the ring. Computational methods, particularly Density Functional Theory (DFT), are widely used to quantify these attributes.
Molecular stability can be assessed through various computational metrics, including the analysis of frontier molecular orbitals (HOMO-LUMO gap) and aromatic stabilization energy (ASE). mdpi.comnih.gov A larger HOMO-LUMO energy gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.com The stability of substituted pyridinamines is also determined by intramolecular interactions, such as hydrogen bonds, which can be evaluated using Natural Bond Orbital (NBO) analysis. mdpi.com
Aromaticity, a key concept in chemistry, is not a directly observable quantity but is evaluated using several indices based on energetic, structural, and magnetic criteria. nih.gov For pyridine and its analogs, common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), which assesses geometric aromaticity based on bond length uniformity, and the Nucleus-Independent Chemical Shift (NICS), a magnetic criterion that measures the magnetic shielding at the center of the ring. jchemrev.com Studies on azoles and other heterocycles show that the position of heteroatoms and substituents significantly affects these aromaticity indices. jchemrev.com For instance, the introduction of substituents can alter the π-electron distribution and bond lengths, thereby modifying the aromatic character of the pyridine ring. jchemrev.com DFT calculations are instrumental in predicting these indices and understanding the electronic effects of substituents like the bromo, ethyl, and amino groups in this compound. rsc.org
| Index | Property Measured | Typical Computational Method | Relevance to Pyridinamines |
|---|---|---|---|
| HOMO-LUMO Gap (ΔEgap) | Kinetic stability, chemical reactivity | DFT (e.g., B3LYP) | A larger gap suggests greater stability. mdpi.com |
| Aromatic Stabilization Energy (ASE) | Thermodynamic stability due to aromaticity | Isodesmic Reactions (DFT) | Quantifies the stabilization gained from π-delocalization. nih.gov |
| Harmonic Oscillator Model of Aromaticity (HOMA) | Structural aromaticity (bond length uniformity) | DFT Optimized Geometries | Values close to 1 indicate high aromaticity. jchemrev.com |
| Nucleus-Independent Chemical Shift (NICS) | Magnetic aromaticity (ring current effects) | DFT/GIAO | Negative values inside the ring are indicative of aromaticity. jchemrev.com |
Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of novel compounds. DFT calculations can accurately forecast vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. elixirpublishers.comwu.ac.th
Vibrational Frequencies: Theoretical vibrational analysis is typically performed using DFT methods, such as B3LYP, with appropriate basis sets (e.g., 6-311+G(d,p) or LANL2DZ). elixirpublishers.comresearchgate.netdergipark.org.tr The calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. dergipark.org.tr This correlation helps in the definitive assignment of vibrational modes, such as C-H, C=N, and C-Br stretching and bending vibrations, within the molecule's structure. elixirpublishers.comdergipark.org.tr For analogous pyridine derivatives, studies have shown good agreement between the calculated and observed frequencies. dergipark.org.tr
| Vibrational Mode | Predicted Frequency Range (Scaled DFT) | Functional Group |
|---|---|---|
| N-H Stretch (amine) | 3300-3500 | -NH2 |
| C-H Stretch (aromatic) | 3000-3100 | Pyridine Ring |
| C-H Stretch (aliphatic) | 2850-2970 | -CH2CH3 |
| C=N/C=C Ring Stretch | 1500-1600 | Pyridine Ring elixirpublishers.com |
| C-N Stretch | 1250-1350 | C-NH2elixirpublishers.com |
| C-Br Stretch | 500-650 | C-Br |
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for verifying chemical structures. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is the standard for calculating NMR isotropic magnetic shielding constants, which are then converted to chemical shifts. wu.ac.thdergipark.org.tr Computational studies on related pyridines and other heterocyclic systems have demonstrated excellent correlation between GIAO-DFT calculated shifts and experimental data, often with high accuracy. mdpi.comdergipark.org.tr Comparing theoretical and experimental data can help resolve structural ambiguities and confirm the substitution pattern on the pyridine ring.
| Atom | Predicted ¹H Shift Range | Predicted ¹³C Shift Range |
|---|---|---|
| Pyridine-H5 | 6.5 - 7.0 | - |
| Pyridine-H6 | 7.8 - 8.2 | - |
| -NH2 | 4.5 - 5.5 | - |
| -CH2- | 2.5 - 2.9 | - |
| -CH3 | 1.1 - 1.4 | - |
| Pyridine-C2 (C-NH2) | - | 158 - 162 |
| Pyridine-C3 (C-Br) | - | 105 - 110 |
| Pyridine-C4 (C-Et) | - | 145 - 150 |
| Pyridine-C5 | - | 115 - 120 |
| Pyridine-C6 | - | 148 - 152 |
| -CH2- | - | 22 - 26 |
| -CH3 | - | 12 - 15 |
Molecular Dynamics Simulations for Reactive Properties
While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. chemrxiv.org MD simulations model the movements of atoms and molecules, offering insights into conformational changes, intermolecular interactions, and reactive processes. nih.gov
For a molecule like this compound, MD simulations can be used to explore its behavior in different environments, such as in aqueous solution. semanticscholar.org By simulating the molecule surrounded by water molecules, one can calculate radial distribution functions to understand the nature and strength of solvation and hydrogen bonding interactions. researchgate.net This is crucial for predicting solubility and how the molecule might interact in a biological context. semanticscholar.orgresearchgate.net
Furthermore, specialized reactive force fields (e.g., ReaxFF) can be employed in MD simulations to model chemical reactions. ucl.ac.uk For example, simulations of pyridine oxidation have been used to understand reaction mechanisms at an atomic level. ucl.ac.uk Such an approach could be used to investigate the metabolic pathways or degradation of this compound. MD simulations are also used to assess the stability of a ligand when bound to a protein, providing insights into its potential as a bioactive compound by observing the persistence of key interactions over nanoseconds. researchgate.net
| Simulation Type | Information Gained | Relevance |
|---|---|---|
| Classical MD in Solvent | Solvation free energy, hydrogen bonding patterns, conformational flexibility. semanticscholar.orgtandfonline.com | Predicts solubility and behavior in solution. |
| Reactive MD (e.g., ReaxFF) | Reaction pathways, transition states, product formation. ucl.ac.uk | Investigates chemical reactivity, stability, and degradation mechanisms. |
| MD of Ligand-Protein Complex | Binding stability, intermolecular interactions, conformational changes upon binding. researchgate.net | Assesses potential as a pharmacological agent by modeling interactions with a biological target. |
Advanced Applications As a Synthetic Building Block and Research Tool
Role in the Synthesis of Diverse Chemical Libraries for Compound Screening
The structure of 3-Bromo-4-ethylpyridin-2-amine is well-suited for the generation of diverse chemical libraries, which are essential for high-throughput screening and the discovery of new bioactive compounds. The presence of both a nucleophilic amine group and a bromine atom, which is amenable to cross-coupling reactions, allows for the systematic introduction of a wide array of substituents. This dual functionality enables chemists to rapidly generate a large number of structurally distinct analogs from a single, common core.
A key application is in the generation of libraries of compounds intended for pharmaceutical research. googleapis.com For instance, patent literature describes the use of this compound as a key intermediate in the synthesis of compound libraries that can contain from a handful to over a thousand unique molecules. googleapis.com The general strategy involves using the bromo-aminopyridine core and diversifying it through various chemical reactions. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and heteroaryl groups.
The resulting libraries, featuring a common 4-ethylpyridin-2-amine core but with diverse appendages at the 3-position, can then be screened against a wide range of biological targets, such as kinases, to identify novel inhibitors. nih.gov The screening of fragment libraries based on similar aminopyridine scaffolds has successfully identified inhibitors for critical cancer targets like Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov This highlights the utility of the this compound scaffold in generating focused libraries for identifying new therapeutic leads.
Table 1: Representative Reactions for Library Synthesis
| Reaction Type | Reacting Group on Core | Reagent Class | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromine | Aryl/Heteroaryl Boronic Acids | 3-Aryl/Heteroaryl-4-ethylpyridin-2-amine |
| Buchwald-Hartwig Amination | Bromine | Primary/Secondary Amines | 3-Amino-4-ethylpyridin-2-amine derivatives |
| Sonogashira Coupling | Bromine | Terminal Alkynes | 3-Alkynyl-4-ethylpyridin-2-amine derivatives |
Strategic Intermediate in Target-Oriented Organic Synthesis
Beyond its use in library generation, this compound serves as a crucial intermediate in target-oriented synthesis, where the goal is to create a specific, complex molecule with a predefined structure and function. Its utility lies in its ability to participate in key bond-forming reactions that build up the carbon skeleton of the target molecule.
In a documented synthetic route, this compound (referred to as compound 89a in the literature) was used as a foundational building block. googleapis.com It was reacted with (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base. This Suzuki-Miyaura coupling reaction selectively replaces the bromine atom with the 4-methoxyphenyl (B3050149) group, demonstrating the compound's role as a platform for introducing specific aromatic systems. googleapis.com
Table 2: Example of this compound in a Synthetic Sequence googleapis.com
| Step | Starting Material | Reagents | Product | Reaction Type |
|---|
This transformation is a critical step in the assembly of more complex heterocyclic compounds that are investigated as potential therapeutics. googleapis.com The ethyl group at the 4-position and the amino group at the 2-position remain intact during this process, available for further modification or as essential features for the final molecule's biological activity. The reliability of such cross-coupling reactions makes this compound a strategic choice for constructing molecules with a substituted aminopyridine core, a common motif in many biologically active compounds. beilstein-journals.org
Contribution to Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an excellent scaffold for such studies. By systematically modifying the structure and observing the resulting changes in potency, selectivity, or metabolic stability, researchers can develop optimized drug candidates.
The synthetic versatility of this compound allows for precise modifications at multiple positions:
The 3-position: The bromine atom can be replaced with a wide variety of groups (alkyl, aryl, heteroaryl, etc.) through cross-coupling reactions. This allows for the exploration of how different substituents in this region interact with the biological target.
The 2-amine group: The amine can be acylated, alkylated, or used as a handle to attach other fragments, probing the importance of this hydrogen-bond donor/acceptor site.
The 4-ethyl group: While less commonly modified, analogs with different alkyl groups at this position could be synthesized to investigate steric and lipophilic requirements.
For example, SAR studies on inhibitors of cytochrome P-450 2A6 have utilized 3-substituted pyridine (B92270) methanamines as lead compounds. nih.gov By creating a series of analogs with different substituents around the pyridine ring, researchers can identify key modification sites that enhance potency and selectivity. nih.gov Similarly, SAR studies on diarylureas as allosteric modulators of the CB1 receptor involved synthesizing a series of analogs from bromo-aminopyridine intermediates to understand the importance of substitution on the aminopyridine moiety. acs.org This systematic approach, enabled by versatile building blocks like this compound, is crucial for refining a lead compound into a clinical candidate with improved efficacy and a better safety profile. mdpi.comacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-4-ethylpyridin-2-amine, and how do reaction conditions influence yield and purity?
- Methodology : Optimize via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Control temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometry of bromine sources (e.g., NBS). Monitor purity via HPLC and confirm structures using H/C NMR .
- Data Interpretation : Lower yields in polar solvents may indicate side reactions (e.g., hydrolysis of the amine group). Use TLC to track intermediates and adjust reaction time accordingly.
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from positional isomers?
- NMR Analysis : The ethyl group at C4 causes distinct splitting patterns in H NMR (e.g., triplet for CH near Br). C NMR shows deshielding of C3 (Br substitution) at ~145 ppm .
- Mass Spectrometry : Characteristic fragmentation includes loss of Br (79/81 Da doublet) and ethyl group (29 Da). Compare with reference spectra from PubChem or crystallographic databases .
Q. What safety protocols are critical when handling this compound in the lab?
- Preventive Measures : Use fume hoods, nitrile gloves, and explosion-proof equipment due to bromine’s volatility. Neutralize spills with sodium bicarbonate .
- Storage : Keep in amber vials under inert gas (N/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Simulate transition states for Suzuki-Miyaura coupling using Gaussian or ORCA. Validate with experimental kinetic data .
- Contradictions : Discrepancies between predicted and observed regioselectivity may arise from solvent effects not modeled in gas-phase DFT. Include implicit solvation models (e.g., PCM) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Data Triangulation : Compare IC values across assays (e.g., enzyme inhibition vs. cell viability). Use statistical tools (ANOVA) to assess batch-to-batch variability in compound purity .
- Mechanistic Studies : Employ SPR or ITC to measure binding affinities directly, ruling out off-target effects inferred from indirect assays .
Q. How does steric hindrance from the ethyl group influence the crystal packing and supramolecular interactions of this compound?
- X-ray Crystallography : Analyze H-bonding (N–H⋯N) and halogen bonding (Br⋯π) using Mercury software. Compare with analogs (e.g., 3-bromo-4-methylpyridine) to isolate ethyl group effects .
- Thermal Analysis : DSC/TGA reveals stability differences; ethyl groups may reduce melting points by disrupting packing efficiency .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?
- Process Chemistry : Optimize catalytic asymmetric synthesis using chiral ligands (e.g., BINAP). Monitor enantiomeric excess via chiral HPLC or polarimetry .
- Scale-Up Risks : Exothermic bromination steps require controlled addition rates (<5 mL/min) and inline FTIR for real-time monitoring .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
